molecular formula C11H14F3N B2402548 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248186-28-7

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine

Cat. No.: B2402548
CAS No.: 2248186-28-7
M. Wt: 217.235
InChI Key: HAYWZWJIOVVDEY-MRVPVSSYSA-N
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Description

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2,2,2-Trifluoroethyl)benzaldehyde and (S)-alanine.

    Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with (S)-alanine to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can form hydrogen bonds with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine: Similar structure but with an ethanamine backbone.

    (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]butan-1-amine: Similar structure but with a butanamine backbone.

Uniqueness

The uniqueness of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine lies in its specific trifluoroethyl substitution, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWZWJIOVVDEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC(=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=CC(=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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